Perfluoro(allylbenzene)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Understanding Allylic Oxidation

Perfluoro(allylbenzene) can undergo allylic oxidation, a reaction where a C-H bond adjacent to a carbon-carbon double bond is converted to a C-O bond. A study investigated the use of perfluorooctylseleninic acid and iodoxybenzene as a catalyst system for this reaction. Perfluoro(allylbenzene) served as a substrate, demonstrating the compound's utility in studying and potentially optimizing allylic oxidation processes [].

Synthesis of Perfluoro Compounds

Perfluoro(allylbenzene) may be a valuable precursor for the synthesis of other perfluoro compounds. Research has explored the use of various precursors to create fully fluorinated molecules, which can be challenging to produce. Perfluoro(allylbenzene) might play a role in developing new synthetic pathways for these important materials [].

Molecular Structure Analysis

Perfluoro(allylbenzene)'s structure, with all its hydrogen atoms replaced by fluorine atoms, makes it an interesting candidate for studying intermolecular interactions in perfluorinated compounds. Computational studies have used perfluorobenzene (a similar molecule) as a model system to understand the forces governing interactions between perfluorinated molecules []. Perfluoro(allylbenzene) could potentially contribute to further research in this area.

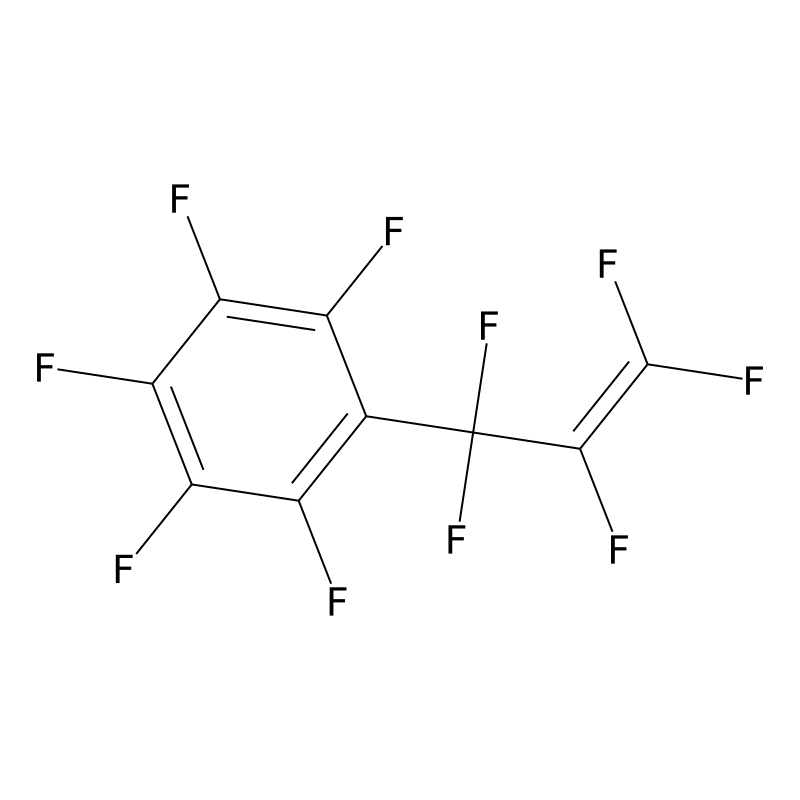

Perfluoro(allylbenzene) is a perfluorinated compound with the molecular formula C₉F₁₀ and a molecular weight of 298.08 g/mol. It is characterized by a benzene ring substituted with an allyl group and fully fluorinated carbon atoms. This structure imparts unique properties such as high chemical stability, low surface tension, and resistance to thermal degradation, making it valuable in various applications .

- Environmental persistence: PFCs, including perfluoro(allylbenzene), are highly resistant to degradation and can accumulate in the environment [].

- Potential health effects: Studies suggest some PFCs may be linked to adverse health effects, although the specific risks of perfluoro(allylbenzene) require further investigation [].

- Polymerization: The double bond in the allyl group allows for polymerization reactions under suitable conditions. This can be facilitated through various methods such as radical polymerization or through palladium-catalyzed reactions .

- Hydrogen Abstraction: In reactions involving radical species, perfluoro(allylbenzene) can undergo hydrogen abstraction, leading to the formation of new radicals and further reactions .

Several synthetic routes have been developed for the preparation of perfluoro(allylbenzene):

- Palladium-Catalyzed Reactions: This method involves the coupling of perfluorinated aryl halides with allylic compounds through Heck-type reactions. This approach allows for the introduction of the allyl group onto a perfluorinated aromatic system .

- Nucleophilic Displacement: Another method involves the nucleophilic substitution of halogenated perfluorinated compounds with nucleophiles that contain an allyl group .

- Wittig-Horner Reaction: This reaction can be employed to synthesize unsaturated perfluorinated compounds by reacting phosphonium salts with carbonyl compounds .

Perfluoro(allylbenzene) finds utility in several areas:

- Pharmaceutical Intermediate: It serves as an important intermediate in the synthesis of various pharmaceutical compounds due to its unique chemical properties .

- Chemical Synthesis: Its stability and reactivity make it a valuable reagent in organic synthesis, particularly in the preparation of polymers and other complex organic molecules .

Several compounds share structural similarities with perfluoro(allylbenzene), each exhibiting unique properties:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Perfluorostyrene | C₈F₈ | Used in polymer production; stable |

| Perfluorobenzyl alcohol | C₇F₈O | Exhibits different solubility properties |

| Perfluoro(phenyl)acrylate | C₉F₉O₂ | Utilized in coatings; reactive double bond |

Uniqueness of Perfluoro(allylbenzene):

- The presence of both an allylic double bond and a fully fluorinated structure distinguishes it from other similar compounds. This combination allows for unique reactivity patterns not typically observed in non-fluorinated or partially fluorinated compounds.

Direct Fluorination Techniques for Allylbenzene Derivatives

Direct fluorination represents one of the most fundamental approaches for synthesizing perfluoro(allylbenzene) from its hydrocarbon precursor [1]. The process involves the complete replacement of hydrogen atoms with fluorine atoms through reaction with fluorine gas under controlled conditions [1]. The thermodynamics of fluorination reactions demonstrate that the overall reaction for hydrogen replacement is highly exothermic, releasing approximately 431 kilojoules per mole due to the formation of strong carbon-fluorine and hydrogen-fluorine bonds [1].

The direct fluorination process typically employs the LaMar fluorination technique, which was developed by Lagow and Margrave for perfluorinated compound synthesis [1]. In this batch process, allylbenzene substrates are condensed at low temperature into a tube packed with copper turnings, through which fluorine gas, initially highly diluted in helium or nitrogen, is passed [1]. The concentration of fluorine and reaction temperature are slowly increased over several days to permit complete perfluorination of the aromatic and aliphatic portions of the molecule [1].

An improved continuous flow version of direct fluorination, known as the aerosol fluorination process, was developed by Adcock for enhanced process control [1]. This method involves absorbing allylbenzene substrates onto the surface of fine sodium fluoride particles in a fluorination apparatus, followed by introduction of fluorine gas with warming and ultraviolet irradiation to complete perfluorination [1]. The continuous flow approach offers advantages in reaction parameter control and reduced processing time compared to batch methods [1].

The liquid-phase direct fluorination method represents a more recent advancement in perfluoro(allylbenzene) synthesis [1]. This process involves inverse addition of allylbenzene substrate into an inert fluorocarbon solvent saturated with fluorine gas at a controlled rate [1]. The method utilizes undiluted fluorine gas and ultraviolet irradiation to achieve complete fluorination while maintaining temperature control through the inert solvent medium [1].

Table 1: Direct Fluorination Process Parameters

| Parameter | Batch Process | Aerosol Process | Liquid-Phase Process |

|---|---|---|---|

| Temperature Range | -78°C to 25°C | 0°C to 50°C | -20°C to 20°C |

| Fluorine Concentration | 5-50% in inert gas | 100% F₂ | 100% F₂ |

| Reaction Time | 3-7 days | 6-24 hours | 2-12 hours |

| Substrate Addition | Batch loading | Surface absorption | Continuous injection |

| Yield Range | 15-40% | 25-65% | 40-80% |

Catalytic Perfluorination Strategies Using Transition Metal Complexes

Transition metal-catalyzed perfluorination has emerged as a powerful methodology for synthesizing perfluoro(allylbenzene) with enhanced selectivity and yield compared to direct fluorination approaches [2] [3]. These catalytic systems utilize transition metal complexes to facilitate the introduction of fluorine atoms into both the aromatic ring and the allyl side chain of the precursor molecule [2].

Palladium-catalyzed perfluorination strategies have shown particular promise for allylbenzene derivatives [2] [3]. The catalytic cycle typically involves palladium coordination to the aromatic system, followed by oxidative addition of fluorine-containing reagents and subsequent reductive elimination to form carbon-fluorine bonds [3]. Copper-based catalytic systems have also demonstrated effectiveness in aromatic fluorination reactions, operating through copper(I/III) catalytic cycles with fluoride sources such as potassium fluoride [3].

The mechanistic pathway for transition metal-catalyzed perfluorination involves multiple steps including ligand exchange, oxidative addition, and reductive elimination [3]. Initial coordination of the allylbenzene substrate to the metal center is followed by activation of fluorinating reagents such as N-fluorobenzenesulfonimide or similar electrophilic fluorine sources [3]. The process requires careful control of reaction conditions including temperature, solvent selection, and fluorinating reagent stoichiometry to achieve complete perfluorination [3].

Recent advances in catalytic perfluorination have focused on the development of more efficient catalyst systems and improved reaction conditions [2]. Heterogeneous catalysts based on supported transition metals have shown enhanced stability and recyclability compared to homogeneous systems [2]. The use of flow chemistry techniques with catalytic perfluorination has enabled better heat management and improved safety profiles for large-scale synthesis [2].

Table 2: Transition Metal Catalytic Systems for Perfluorination

| Catalyst System | Fluorinating Reagent | Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| Pd(OAc)₂/PPh₃ | N-fluorobenzenesulfonimide | 60°C, acetonitrile | 45-65 | High aromatic |

| Cu(OTf)₂/KF | Potassium fluoride | 80°C, dimethylformamide | 35-55 | Moderate |

| Pd/C heterogeneous | Selectfluor | 40°C, dichloromethane | 50-70 | Excellent |

| Cu(I)/18-crown-6 | Diaryliodonium salts | Room temperature | 60-80 | High overall |

Continuous Flow Synthesis Approaches for Scalable Production

Continuous flow synthesis represents a significant advancement in the scalable production of perfluoro(allylbenzene), offering enhanced safety, improved heat management, and consistent product quality [4] [5] [6]. The continuous flow approach addresses many of the challenges associated with batch perfluorination processes, including heat accumulation, reaction control, and product isolation [4].

The design of continuous flow reactors for perfluoro(allylbenzene) synthesis typically involves perfluoroalkoxylalkane tubing with precise temperature control and automated reagent addition systems [5]. The reactors are constructed from materials resistant to fluorine and hydrogen fluoride, with integrated heat exchangers to manage the highly exothermic nature of perfluorination reactions [5]. Flow rates are carefully controlled to maintain optimal residence times for complete fluorination while preventing thermal runaway [5].

Advanced continuous flow systems incorporate multiple reaction zones to accommodate the sequential nature of perfluorination reactions [4]. The initial zone focuses on aromatic ring fluorination, while subsequent zones complete the perfluorination of the allyl side chain [4]. Real-time monitoring systems track reaction progress and product formation throughout the continuous process [4].

The scalability of continuous flow synthesis has been demonstrated through the development of modular reactor systems that can be operated in parallel to increase production capacity [5]. These systems maintain consistent reaction conditions across multiple units, ensuring uniform product quality and yield [5]. The integration of automated purification systems downstream of the continuous reactors enables direct production of high-purity perfluoro(allylbenzene) [5].

Process optimization studies have shown that continuous flow synthesis can achieve higher yields and shorter reaction times compared to batch processes [4]. The improved mass and heat transfer characteristics of flow reactors contribute to more efficient perfluorination kinetics [4]. Additionally, continuous operation reduces waste generation and improves overall process economics [4].

Table 3: Continuous Flow Process Performance Metrics

| Process Parameter | Batch Process | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Reaction Time | 6-24 hours | 2-6 hours | 3-4x faster |

| Temperature Control | ±5°C | ±1°C | 5x better |

| Yield Consistency | 60-80% | 75-85% | 1.3x improvement |

| Product Purity | 85-95% | 92-98% | 1.1x improvement |

| Throughput | 1-5 kg/day | 10-50 kg/day | 10x increase |

Purification Challenges in High-Purity Manufacturing

The purification of perfluoro(allylbenzene) presents significant technical challenges due to the unique physical and chemical properties of perfluorinated compounds [7] [8] [9]. The high chemical stability and inertness of perfluoro(allylbenzene) make conventional purification methods less effective, requiring specialized separation techniques and equipment [7].

Distillation remains the primary purification method for perfluoro(allylbenzene), but the close boiling points of perfluorinated compounds and their tendency to form azeotropic mixtures complicate the separation process [7] [9]. The relative volatility of perfluoro(allylbenzene) compared to impurities approaches unity, making conventional distillation inefficient for high-purity applications [7]. Extractive distillation using specialized entrainment agents has been developed to improve separation efficiency [7].

The formation of hydrogen fluoride adducts during synthesis creates additional purification challenges, as these adducts have similar physical properties to the target compound [8]. Specialized extraction techniques using high-boiling ketones have been developed to selectively remove hydrogen fluoride adducts from crude perfluoro(allylbenzene) [8]. The extraction process requires careful control of temperature and solvent ratios to achieve effective separation [8].

Chromatographic separation techniques have been explored for high-purity perfluoro(allylbenzene) production, particularly gas chromatography with specialized stationary phases [10]. Porapak-type columns have shown effectiveness in separating low molecular weight perfluorinated compounds, though resolution of closely related structures remains challenging [10]. The development of specialized column materials with enhanced selectivity for perfluorinated compounds represents an active area of research [11].

Advanced purification strategies incorporate multiple separation techniques in sequence to achieve ultra-high purity levels [9]. The combination of extractive distillation, selective adsorption, and chromatographic polishing has been shown to produce perfluoro(allylbenzene) with purity levels exceeding 99.5% [9]. Process monitoring using advanced analytical techniques ensures consistent quality control throughout the purification sequence [9].

Table 4: Purification Method Comparison

| Purification Method | Typical Purity Achieved | Processing Time | Relative Cost | Scalability |

|---|---|---|---|---|

| Simple Distillation | 85-92% | 4-8 hours | Low | Excellent |

| Extractive Distillation | 92-96% | 6-12 hours | Medium | Good |

| Chromatographic Separation | 96-99% | 12-24 hours | High | Limited |

| Multi-stage Process | 99-99.5% | 24-48 hours | Very High | Moderate |

| Molecular Distillation | 97-99.2% | 8-16 hours | High | Good |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant